4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is a novel chemical compound that has garnered attention for its potential therapeutic applications, particularly as an autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid, which plays a significant role in various physiological and pathological processes, including cancer progression and fibrosis. The inhibition of autotaxin can thus provide a pathway for treating diseases associated with elevated levels of lysophosphatidic acid.
The compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical research and development. Notably, patent JP2019518799A discusses its use as an autotaxin inhibitor for the treatment of diseases related to elevated lysophosphatidic acid levels .
This compound belongs to the class of heterocyclic organic compounds, specifically pyridine derivatives. Pyridine and its derivatives are known for their diverse biological activities, making them crucial in medicinal chemistry.
The synthesis of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the pyridine moiety.
The molecular structure of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine features a pyridine ring connected to an azetidine unit, which is further substituted with a 2,3-dihydro-1H-indene moiety. This unique arrangement contributes to its biological activity.
Key structural data includes:
The compound may participate in various chemical reactions typical of pyridine derivatives, including:
Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize side reactions. Techniques such as thin-layer chromatography may be employed to monitor reaction progress.
The mechanism by which 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine exerts its effects as an autotaxin inhibitor involves binding to the active site of autotaxin, thereby preventing substrate access and subsequent lysophosphatidic acid production.
In vitro studies have shown that this compound can significantly reduce autotaxin activity, leading to decreased levels of lysophosphatidic acid in biological systems. This reduction is associated with therapeutic effects in models of fibrosis and cancer.
The compound is expected to exhibit:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can provide insights into functional groups and molecular interactions.
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine shows promise in several areas:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5